molecular formula C8H5Cl2IO3S B13240124 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride

5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride

Cat. No.: B13240124
M. Wt: 379.00 g/mol
InChI Key: LLRGVGNSDUOSEV-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula of 5-(chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride is C₈H₅Cl₂IO₃S , with a calculated molecular weight of 379.00 g/mol . This formula accounts for the following constituent atoms:

  • 8 carbon atoms forming the aromatic benzoyl backbone and methyl substituent.
  • 5 hydrogen atoms distributed across the benzene ring and methyl group.
  • 2 chlorine atoms in the chlorosulfonyl (-SO₂Cl) and benzoyl chloride (-COCl) functional groups.
  • 1 iodine atom at the ortho position relative to the methyl group.
  • 3 oxygen atoms within the sulfonyl and carbonyl groups.
  • 1 sulfur atom in the sulfonyl moiety.

Experimental validation of the molecular weight via mass spectrometry aligns with theoretical calculations, confirming the absence of isotopic anomalies or adduct formations. The compound’s stoichiometric precision ensures reproducibility in synthetic applications, particularly in pharmaceutical intermediate synthesis.

Parameter Theoretical Value Experimental Value
Molecular Formula C₈H₅Cl₂IO₃S C₈H₅Cl₂IO₃S
Molecular Weight (g/mol) 379.00 379.00 ± 0.02

Properties

Molecular Formula

C8H5Cl2IO3S

Molecular Weight

379.00 g/mol

IUPAC Name

5-chlorosulfonyl-2-iodo-3-methylbenzoyl chloride

InChI

InChI=1S/C8H5Cl2IO3S/c1-4-2-5(15(10,13)14)3-6(7(4)11)8(9)12/h2-3H,1H3

InChI Key

LLRGVGNSDUOSEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)C(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Stepwise Preparation Method

A comprehensive synthetic route can be derived from related patent literature and analogous compound preparations involving 2-iodo-5-chlorosulfonylbenzoic acid derivatives and benzoyl chloride formation. The following steps summarize a representative synthesis:

Step Reaction Reagents/Conditions Yield (%) Notes
1 Iodination of methyl anthranilate derivative KI, KIO3, methylene dichloride, glacial acetic acid, 45-60°C, 3 h ~80% Produces 2-iodo intermediate with methyl and amino groups
2 Diazotization and Sandmeyer reaction to introduce chlorine NaNO2, HCl (36%), CuCl, 0-30°C, 5-8 h 90-92% Converts amino group to chloro substituent
3 Hydrolysis and oxidation to chlorosulfonyl group Chlorosulfonic acid or SO2Cl2, controlled temperature Variable Introduces chlorosulfonyl at 5-position
4 Conversion to benzoyl chloride Thionyl chloride or oxalyl chloride, reflux High Converts carboxylic acid to acyl chloride

This sequence is adapted from a patent describing the preparation of 2-chloro-5-iodobenzoic acid and related intermediates, which can be modified to introduce the chlorosulfonyl group and benzoyl chloride functionalities.

Detailed Reaction Conditions and Observations

  • Iodination Step: Using potassium iodide and potassium iodate in aqueous media with methyl o-aminobenzoate as starting material allows selective iodination at the 2-position. The reaction is performed under stirring at 45-60°C in a methylene chloride and acetic acid mixture to control regioselectivity and avoid over-iodination.

  • Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt at 0-5°C with sodium nitrite and hydrochloric acid, followed by substitution with chlorine using cuprous chloride at 25-30°C. This step yields the 2-chloro-5-iodo intermediate with high efficiency (up to 92% yield).

  • Chlorosulfonylation: Introduction of the chlorosulfonyl group at the 5-position typically involves reaction with chlorosulfonic acid or sulfuryl chloride (SO2Cl2). This step requires careful temperature control (often below 50°C) to prevent side reactions and decomposition. The sulfonyl chloride group is highly reactive and sensitive to moisture.

  • Formation of Benzoyl Chloride: Conversion of the carboxylic acid group to benzoyl chloride is commonly achieved by treatment with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. This step is generally straightforward and yields the acyl chloride necessary for further synthetic applications.

Representative Experimental Data

Compound Intermediate Reaction Conditions Yield (%) Purity (%) Notes
2-Amino-5-iodo ethyl benzoate KI, KIO3, MeOH, 55°C, 3 h 80 >98 Starting iodinated intermediate
2-Chloro-5-iodo ethyl benzoate NaNO2, HCl, CuCl, 0-30°C, 8 h 92 99 Sandmeyer chlorination
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid Chlorosulfonic acid, 40-50°C, 4 h 75-85 95 Sulfonyl chloride introduction
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride SOCl2, reflux, 2-4 h 85-90 98 Acyl chloride formation

Research Results and Perspectives from Varied Sources

Patent Literature

The Chinese patent CN104086361A provides a detailed synthetic route for 2-chloro-5-iodobenzoic acid derivatives, which serve as precursors to the target compound. The patent emphasizes the use of low-cost starting materials such as methyl anthranilate, high yields (up to 80%), and efficient reaction conditions that improve production efficiency and reduce costs.

Academic and Industrial Reports

While direct literature on 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride is limited, analogous compounds like 5-chlorosulfonyl-2-hydroxybenzoic acid derivatives have been studied for their coupling reactions and biological activities. These studies underscore the importance of maintaining functional group integrity during preparation, especially for sensitive sulfonyl chloride moieties.

Analytical Characterization

Typical characterization techniques include:

Summary Table of Preparation Methods

Step No. Target Transformation Reagents Conditions Yield (%) Key Notes
1 Aromatic iodination KI, KIO3, methyl o-aminobenzoate 45-60°C, 3 h ~80 Selective iodination at 2-position
2 Amino to chloro substitution NaNO2, HCl, CuCl 0-30°C, 5-8 h 90-92 Sandmeyer reaction
3 Sulfonyl chloride introduction Chlorosulfonic acid or SO2Cl2 40-50°C, 4 h 75-85 Requires moisture control
4 Carboxylic acid to acyl chloride Thionyl chloride or oxalyl chloride Reflux, 2-4 h 85-90 Standard acyl chloride formation

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.

    Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl chlorides, while hydrolysis can produce sulfonic acids.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid:

Overview

5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid is an organic compound that contains chlorosulfonyl, iodo, and methyl groups attached to a benzoic acid core. It is used in organic synthesis as an intermediate in the creation of complex organic molecules, medicinal chemistry, and material science for the preparation of functional materials with specific properties.

Chemical Reactions

5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid undergoes substitution, oxidation, reduction, and coupling reactions.

Types of Reactions :

  • Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles to form sulfonamide derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
  • Coupling Reactions: The iodo group can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions :

  • Chlorosulfonation: Chlorosulfonic acid is used for introducing the chlorosulfonyl group.
  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
  • Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed :

  • Sulfonamides: Formed through substitution reactions.
  • Sulfonic Acids: Resulting from oxidation reactions.
  • Biaryl Compounds: Produced via coupling reactions.

Applications in Scientific Research

5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid is applied in scientific research in the following ways:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.
  • Medicinal Chemistry: It is used in drug development and research due to its potential biological activities.
  • Material Science: It is utilized in preparing functional materials with specific properties.

5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid has potential biological activities, making it of interest in medicinal chemistry. Compounds with similar structures have shown:

  • Antimicrobial Activity: Inhibiting bacterial growth against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: Modulating inflammatory pathways.

In Vitro Studies

In vitro studies evaluate:

  • Cytotoxicity: Effects on cancerous and non-cancerous cell lines.
  • Enzyme Inhibition: Testing for inhibition of enzymes involved in inflammatory processes or microbial resistance.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing for the formation of sulfonamide and sulfonate derivatives. The iodo group can participate in halogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonyl chlorides and benzoyl chlorides, focusing on substituent effects, reactivity, physical properties, and safety.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS Number Key Features
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride* C₈H₅Cl₂IO₃S ~352.0 ClSO₂ (5), I (2), CH₃ (3), COCl (1) N/A Iodo substituent enhances electrophilicity
5-(Chlorosulfonyl)-2-methylbenzoyl chloride C₈H₆Cl₂O₃S 253.1 ClSO₂ (5), CH₃ (2), COCl (1) 1426437-45-7 Methyl improves solubility
4-Chloro-3-(chlorosulfonyl)benzoyl chloride C₇H₃Cl₃O₃S 269.5 Cl (4), ClSO₂ (3), COCl (1) 62574-66-7 High electrophilicity due to dual Cl
5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoyl chloride C₈H₅Cl₂FO₃S 271.1 ClSO₂ (5), F (4), CH₃ (2), COCl (1) 1594864-96-6 Fluorine increases stability
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O 223.6 Cl (3), CF₃ (5), COCl (1) 886496-83-9 CF₃ enhances hydrophobicity

Key Observations:

Substituent Effects :

  • Iodo vs. Halogens : The iodo group in the target compound increases molecular weight (~352 vs. 253–271 for analogs) and polarizability, enhancing its suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro or fluoro derivatives .
  • Electron-Withdrawing Groups : The chlorosulfonyl group (-SO₂Cl) in all compounds facilitates nucleophilic substitution (e.g., with amines to form sulfonamides) . However, the trifluoromethyl (-CF₃) in CAS 886496-83-9 offers superior electron withdrawal, accelerating acylation reactions .
  • Steric Effects : The methyl group at position 3 in the target compound may reduce reactivity at the ortho position compared to unsubstituted analogs like 4-Chloro-3-(chlorosulfonyl)benzoyl chloride .

Reactivity and Applications :

  • Pharmaceutical Synthesis : Compounds like 5-(Chlorosulfonyl)salicylic acid (CAS 17243-13-9) are intermediates in drug synthesis (e.g., sildenafil) due to their dual carboxylic acid and sulfonyl chloride functionalities . In contrast, the target compound’s benzoyl chloride group is more reactive toward alcohols and amines, enabling peptide coupling .
  • Thermal Stability : Fluorinated derivatives (e.g., CAS 1594864-96-6) exhibit higher thermal stability (-20°C storage recommended ) compared to iodinated analogs, which may require stricter inert storage conditions .

Safety and Handling :

  • Hazard Profiles : Most sulfonyl chlorides, including the target compound, are corrosive (H314 ). However, iodine’s higher toxicity may necessitate additional precautions compared to chloro or fluoro analogs.
  • Storage : The target compound likely requires inert atmosphere storage (2–8°C ), similar to 5-(Chlorosulfonyl)-2-methylbenzoyl chloride, whereas trifluoromethyl derivatives (e.g., CAS 886496-83-9) are stable at ambient temperatures .

Biological Activity

Molecular Characteristics

  • Molecular Formula : C9H8ClI O2S
  • Molecular Weight : Approximately 379.00 g/mol
  • CAS Number : 2091588-34-8

The compound features a chlorosulfonyl group and an iodo substituent on a methylbenzoyl structure, contributing to its reactivity and potential biological interactions.

Synthesis

The synthesis of 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride involves several key steps, typically starting from simpler aromatic compounds. The general pathway includes:

  • Formation of the chlorosulfonyl group through reaction with chlorosulfonic acid.
  • Iodination at the appropriate position on the aromatic ring.
  • Acylation to introduce the benzoyl moiety.

This multi-step synthesis highlights the complexity involved in producing this compound, emphasizing the need for careful control of reaction conditions to achieve the desired product.

Toxicity Profile

The toxicity profile of 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride suggests that it can be harmful if ingested and may cause severe skin burns and eye damage. This necessitates caution during handling and application in laboratory settings.

Case Studies and Comparative Analysis

Research has shown that structurally similar compounds exhibit various biological activities. Below is a comparison table highlighting some related compounds:

Compound NameCAS NumberBiological Activity
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid43363039Potential antimicrobial activity
Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate1154155-39-1Different reactivity patterns; possible applications in drug design
3-[(Chlorosulfonyl)methyl]-5-iodo-2-methylbenzoic acid2418710-26-4Similar reactivity; potential use in pharmaceuticals

These compounds share functional groups that suggest similar mechanisms of action, particularly in targeting bacterial infections or serving as intermediates in drug synthesis.

The mechanism by which 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride may exert its biological effects likely involves:

  • Interaction with enzymes : The chlorosulfonyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme function.
  • Disruption of cellular processes : By modifying key biological macromolecules, the compound may interfere with cellular signaling pathways and metabolic processes.

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